molecular formula C4H4O3 B3350099 Furonol CAS No. 25409-36-3

Furonol

Cat. No.: B3350099
CAS No.: 25409-36-3
M. Wt: 100.07 g/mol
InChI Key: YFEHVRMRZKALIR-UHFFFAOYSA-N
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Description

Furonol: , also known as 4-hydroxy-2,5-dimethyl-3-furanone, is an organic compound widely used in the flavor and fragrance industry. It is a derivative of furan and is known for its sweet, caramel-like aroma. This compound is found naturally in various fruits such as strawberries and pineapples, contributing to their characteristic scents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Furonol can be synthesized through several methods. One common approach involves the dehydration of glucose, which leads to the formation of furfural. Furfural can then be further processed to produce this compound. Another method involves the catalytic oxidation of aliphatic alcohols, which can bond carbon molecules together to form this compound .

Industrial Production Methods: In industrial settings, this compound is often produced synthetically due to the higher yields and consistency compared to natural extraction. The synthetic production typically involves controlled dehydration and oxidation reactions, utilizing catalysts to enhance the efficiency and selectivity of the process .

Chemical Reactions Analysis

Types of Reactions: Furonol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide, often in the presence of metal catalysts.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.

Major Products:

    Oxidation: Furaneol acetate and other oxidized derivatives.

    Reduction: Reduced forms of this compound with altered functional groups.

    Substitution: New compounds with different functional groups replacing the original ones.

Scientific Research Applications

Furonol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which furonol exerts its effects involves its interaction with olfactory receptors. When inhaled, this compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that leads to the perception of its sweet, caramel-like aroma. The molecular targets include olfactory receptor neurons, which are activated upon binding with this compound .

Comparison with Similar Compounds

Furonol belongs to a class of structurally related flavoring compounds, including:

Uniqueness of this compound: this compound is unique due to its specific molecular structure, which imparts a distinct sweet, caramel-like aroma that is highly valued in the flavor and fragrance industry. Its ability to enhance and modify flavors makes it a versatile and essential compound in various applications .

Properties

IUPAC Name

4-hydroxy-2H-furan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O3/c5-3-1-2-7-4(3)6/h1,5H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEHVRMRZKALIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(C(=O)O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180070
Record name Furonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25409-36-3
Record name Furonol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025409363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furonol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FURONOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7IU4D975B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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